4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-methyl-5-propan-2-yl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-4(2)6-5(3)7(8)10-9-6/h4H,1-3H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHGBIXKWWOYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is utilized as a building block in synthesizing complex molecules and is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Furthermore, it is investigated for potential use in drug development, particularly as a scaffold for designing new therapeutic agents, and in developing materials with specific properties like polymers and coatings.
Scientific Research Applications
Chemistry
this compound serves as a fundamental building block in organic synthesis. It is involved in cyclization reactions using hydrazine derivatives with diketones or ketoesters, often requiring acidic or basic catalysts. It can undergo oxidation, reduction, and substitution reactions, leading to various products depending on the specific reagents and conditions used.
Biology
This compound is studied for its biological activities, such as antimicrobial and anti-inflammatory properties. The mechanism of action involves interaction with specific molecular targets, potentially binding to enzymes or receptors and modulating their activity, leading to diverse biological effects.
Medicine
The compound is explored for its potential in drug development, serving as a scaffold for designing new therapeutic agents.
Industry
this compound is used in developing materials with specific properties, including polymers and coatings.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation Oxidation can form corresponding pyrazole oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction Reduction reactions can convert the compound into different amine derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
- Substitution The compound can participate in substitution reactions, where functional groups are replaced by other groups. Conditions for substitution reactions may involve halogenating agents or nucleophiles.
Related Compounds
- 4-methyl-3-(propan-2-yl)-1H-pyrazole This is a similar compound with a slightly different structure.
- 3-(propan-2-yl)-1H-pyrazol-5-amine This is another related compound with variations in the substituent positions.
Mechanism of Action
The mechanism of action of 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Example Syntheses :
Physicochemical Properties
Key Observations :
Spectroscopic and Computational Analysis
- NMR and IR : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine () reveal that substituents like propan-2-yl influence chemical shifts due to electron-donating/withdrawing effects .
- Software Tools : Programs like SHELXL () and Multiwfn () enable structural refinement and wavefunction analysis, aiding in property prediction .
Biological Activity
4-Methyl-3-(propan-2-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The chemical structure of this compound features a pyrazole ring with specific substituents that influence its biological properties. The compound may interact with various enzymes and receptors, modulating their activity to produce therapeutic effects. The exact pathways and targets vary based on the biological context and application of the compound.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies indicate that compounds with similar pyrazole structures can inhibit Mycobacterium tuberculosis (M.tb) ATP synthase, suggesting potential applications in treating tuberculosis .
Anti-inflammatory Properties
The compound is also investigated for its anti-inflammatory effects. It may inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By modulating COX activity, this compound can potentially reduce inflammation and associated symptoms .
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. Its structural analogs have shown significant cytotoxicity against various cancer cell lines, indicating that this compound could be developed as part of a therapeutic strategy against cancer .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
- Antitubercular Activity : A study highlighted the effectiveness of pyrazole derivatives in inhibiting M.tb growth, with some compounds displaying low IC50 values, indicating high potency against the bacteria .
- Cytotoxicity Against Cancer Cells : Research showed that pyrazole derivatives could induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.07 µM to 49.85 µM depending on the specific derivative tested .
- Inflammation Modulation : In vitro assays demonstrated that this compound could significantly reduce inflammatory markers in cell cultures treated with pro-inflammatory stimuli .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| 3-(propan-2-yl)-1H-pyrazol-5-amine | Low | Moderate | Low |
| Pyrazolo[1,5-a]pyrimidines | High | Variable | High |
Q & A
Q. What are the common synthetic routes for 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine?
The compound is synthesized via condensation reactions involving pyrazole precursors and aldehydes. A notable method involves solvent-free condensation of barbituric acids, 1H-pyrazol-5-amines, and aldehydes, yielding pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives . Another approach uses cyclization of substituted hydrazides with phosphorous oxychloride at elevated temperatures (e.g., 120°C) to form pyrazole cores . Key steps include nucleophilic substitution and Vilsmeier–Haack formylation for introducing functional groups .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on:
- NMR spectroscopy : and NMR confirm substitution patterns and amine functionality .
- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.031–0.115) resolve stereochemistry and intramolecular interactions, such as hydrogen bonding in pyrazole derivatives .
- Mass spectrometry : Molecular ion peaks and fragmentation patterns validate molecular formulae (e.g., CHN) .
Q. What biological activities have been reported for this compound?
- Anticancer activity : Derivatives exhibit antimitotic effects via tubulin inhibition, evaluated using in vivo sea urchin embryo assays and human cancer cell lines (e.g., IC values <1 µM) .
- Antimicrobial activity : Substituted pyrazoles show antibacterial efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values reported in solvent-free synthetic routes .
- Receptor antagonism : Analogues act as σ receptor antagonists (K <10 nM), relevant to neurological disorders .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and yield?
- Solvent-free protocols : Reduce purification steps and improve atom economy (e.g., yields >80% in one-pot syntheses) .
- Chiral resolution : Use chiral chromatography (e.g., Chiralpak columns) to separate enantiomers, achieving >99% enantiomeric excess .
- Microwave-assisted synthesis : Accelerate reaction times for cyclization steps, as demonstrated in diarylpyrazole syntheses .
Q. How do computational methods aid in designing derivatives with enhanced activity?
- Quantum chemical calculations : Predict reaction pathways and transition states to optimize substituent placement (e.g., methyl vs. trifluoromethyl groups) .
- Molecular docking : Simulate binding interactions with targets like tubulin or σ receptors to prioritize derivatives for synthesis .
- Machine learning : Analyze SAR datasets to identify structural motifs correlated with bioactivity .
Q. How can contradictions in biological activity data be resolved?
- Dose-response profiling : Re-evaluate IC/MIC values across multiple assays to account for variability in cell lines or bacterial strains .
- Metabolic stability assays : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural analogs : Compare activity of isomers (e.g., 3- vs. 5-amine substitution) to isolate positional effects .
Q. What strategies are used in structure-activity relationship (SAR) studies?
- Substituent variation : Introduce electron-withdrawing (e.g., Cl, CF) or donating (e.g., OCH) groups to pyrazole cores to modulate electronic properties .
- Bioisosteric replacement : Replace phenyl rings with heterocycles (e.g., furan, pyridine) to enhance solubility or target affinity .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding at the 5-amine position) using crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
